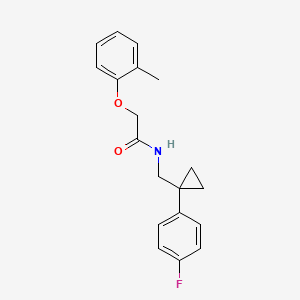

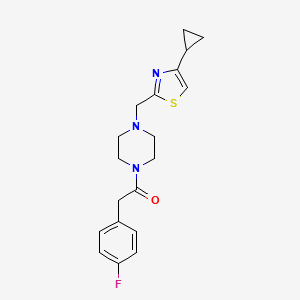

![molecular formula C13H15IN4O2 B2488932 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860787-44-6](/img/structure/B2488932.png)

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide, has been achieved through various methods. A notable approach involves a highly efficient and straightforward synthesis via a five-component cascade reaction. This method utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in water and ethanol, demonstrating operational simplicity and the use of environmentally benign solvents (Hosseini & Bayat, 2019).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives provide a versatile platform for the generation of stable N-heterocyclic carbenes, showcasing the structural diversity and potential for further functionalization. These compounds can form stable complexes with metals, such as Rh(I) mono- and biscarbenes, underscoring the structural adaptability and relevance of the imidazo[1,2-a]pyridine scaffold in the development of new chemical entities (Alcarazo et al., 2005).

Applications De Recherche Scientifique

Synthesis and Biological Applications

Compounds containing heteroatoms like nitrogen, which is a feature of the imidazo[1,2-a]pyridine structure, are significant in organic chemistry due to their use in the synthesis of optical sensors and for their biological and medicinal applications. Derivatives of imidazo[1,2-a]pyridine, such as 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide, are utilized as exquisite sensing materials and have a variety of biological applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes (Jindal & Kaur, 2021).

Role in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, are recognized for their versatility in organic synthesis and significant contributions to drug development. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have medicinal applications across various domains such as anticancer, antibacterial, and anti-inflammatory activities. The inclusion of the imidazo[1,2-a]pyridine unit in such derivatives underscores the scaffold's importance in advancing chemistry and pharmaceutical research (Li et al., 2019).

Medicinal Chemistry and Therapeutic Applications

The imidazo[1,2-b]pyridazine scaffold, closely related to imidazo[1,2-a]pyridines, is a crucial heterocyclic nucleus providing various bioactive molecules. The success of kinase inhibitor ponatinib has spurred interest in new derivatives containing the imidazo[1,2-b]pyridazine structure for potential therapeutic applications in medicine. This indicates the versatility and therapeutic potential of the imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Garrido et al., 2021).

Antimicrobial Applications

Synthetic imidazopyridine-based derivatives are explored as potential inhibitors against multi-drug resistant bacterial infections, highlighting the importance of fused pyridine structures in medicinal chemistry. These structures, including the imidazo[1,2-a]pyridine derivatives, are noted for their diverse pharmacological activities, such as antibacterial, antitumor, and anti-inflammatory effects. The exploration of these derivatives for antibacterial applications underscores their significance in addressing the challenge of antibacterial resistance (Sanapalli et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as important scaffolds in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit their effects through various mechanisms depending on their functional groups .

Biochemical Pathways

Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, and survival.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Most of the imidazo[1,2-a]pyridine compounds showed non-toxicity against the tested cell lines .

Propriétés

IUPAC Name |

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN4O2/c1-8(2)5-12(19)16-17-13(20)10-7-18-6-9(14)3-4-11(18)15-10/h3-4,6-8H,5H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLXEQIGYZDOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NNC(=O)C1=CN2C=C(C=CC2=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

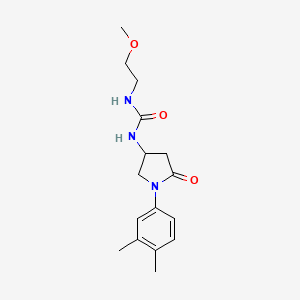

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

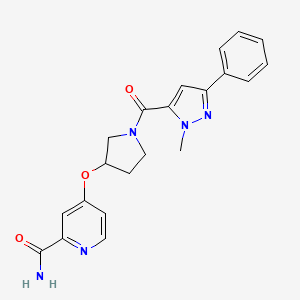

![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)

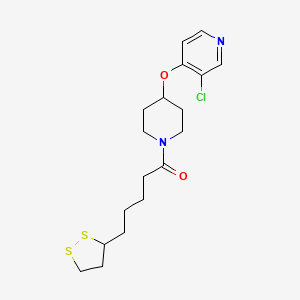

![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)